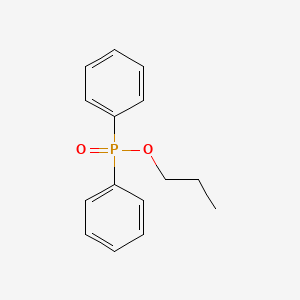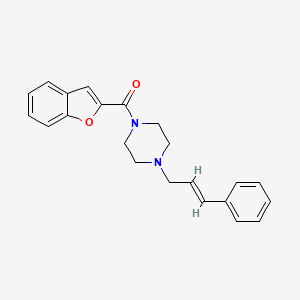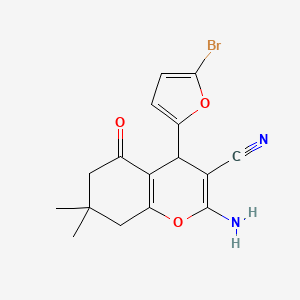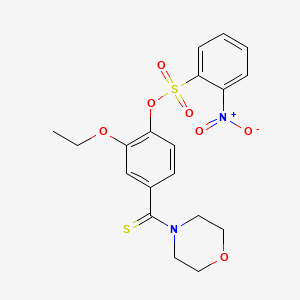
propyl diphenylphosphinate
Descripción general
Descripción
Propyl diphenylphosphinate is a useful research compound. Its molecular formula is C15H17O2P and its molecular weight is 260.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.09661678 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis : Propyl diphenylphosphinate-related compounds are used in various organic synthesis processes. For example, Li-Biao Han, Y. Ono, and H. Yazawa (2005) found that diphenylphosphine oxide reacts with propargyl alcohols in the presence of a nickel catalyst to efficiently produce phosphinoyl 1,3-dienes through an in-situ dehydration process (Han, Ono, & Yazawa, 2005). Additionally, Nicolai D. Knöfel et al. (2020) used diphenylphosphine functionalized propionic acid to synthesize heteromultimetallic dimolybdenum(ii) complexes, highlighting the compound's utility in creating complex metal structures (Knöfel, Schoo, Seifert, & Roesky, 2020).
Chemical Reactions and Mechanisms : Research by V. Hariprasad, Gurdial Singh, and I. Tranoy (1998) demonstrated that glycosidation using diphenylphosphinate leads to the formation of β-O-linked glycosides, indicating its potential in carbohydrate chemistry (Hariprasad, Singh, & Tranoy, 1998). Additionally, J. Pettibone and J. W. Hudgens (2011) showed that triphenylphosphine, a related compound, actively contributes to the formation of specific closed-shell cluster sizes in metal cluster syntheses (Pettibone & Hudgens, 2011).
Electrochemical Applications : K. Lam and I. Markó (2011) reported that the electrochemical reduction of diphenylphosphinate esters leads to the deoxygenated products, showcasing an efficient method for specific chemical transformations (Lam & Markó, 2011).
Environmental and Material Science : A study on flame retardants by R. Castorina et al. (2017) discussed the use of triphenyl phosphate, a compound related to this compound, in consumer products and its environmental implications (Castorina et al., 2017).
Asymmetric Synthesis : Yi Zhang, S. A. Pullarkat, Yongxin Li, and P. Leung (2009) utilized an organopalladium complex for the asymmetric synthesis of diphosphine ligands containing both phosphorus and carbon stereogenic centers (Zhang, Pullarkat, Li, & Leung, 2009).
Propiedades
IUPAC Name |
[phenyl(propoxy)phosphoryl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O2P/c1-2-13-17-18(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOPYLQJRSZHIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{2-chloro-5-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4977068.png)
![1-(2-phenoxyethyl)-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4977082.png)
![2-[3-(4-morpholinylmethyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B4977088.png)
![propyl 3-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B4977094.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4977100.png)


![N-[2-[(3-methoxyphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B4977137.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4977148.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4977156.png)
![2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4977161.png)
![N-isopropyl-1'-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4977163.png)
![3'-{[(4-ethoxyphenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4977168.png)

